2-Chloro-7-fluoroquinoline
Overview
Description
2-Chloro-7-fluoroquinoline is a useful research compound. Its molecular formula is C9H5ClFN and its molecular weight is 181.59 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-Chloro-7-fluoroquinoline, like other quinolones, are bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
This compound interacts with its targets by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, thus blocking bacterial DNA supercoiling . This interaction inhibits the supercoiling of DNA, a critical step in DNA replication, and leads to the cessation of DNA synthesis and cell death .
Biochemical Pathways
The affected biochemical pathways primarily involve the inhibition of DNA gyrase and topoisomerase IV. These enzymes are responsible for controlling the topological state of DNA during replication. By inhibiting these enzymes, this compound prevents the normal unwinding and rewinding of DNA, disrupting various DNA processes and leading to cell death .
Pharmacokinetics
Quinolones, in general, are known for their excellent tissue penetration, which makes them potent agents . They are also well-tolerated in both oral and parenteral administrations .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and replication, leading to cell death . This is achieved through the disruption of DNA processes, as mentioned above.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the effectiveness of quinolones can be affected by factors such as pH levels, presence of divalent cations, and bacterial resistance mechanisms .
Properties
IUPAC Name |
2-chloro-7-fluoroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-9-4-2-6-1-3-7(11)5-8(6)12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWRXWIIFBLBEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10706389 | |
Record name | 2-Chloro-7-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10706389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445041-65-6 | |
Record name | 2-Chloro-7-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10706389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-7-fluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The abstract mentions "in silico molecular docking analysis". How does molecular docking contribute to understanding the antibacterial activity of fluoroquinolones like 2-Chloro-7-fluoroquinoline?
A1: Molecular docking simulations help visualize and predict how a molecule, like this compound, interacts with its biological target, often a protein. In the context of antibacterial activity, the likely target is DNA gyrase or topoisomerase IV, enzymes essential for bacterial DNA replication. []
Q2: The research investigates the "pharmacokinetic properties" of the synthesized fluoroquinolones. Why is understanding the pharmacokinetic profile important for compounds like this compound, particularly in the context of antibacterial drug development?
A2: Pharmacokinetics describes what the body does to a drug. For a compound like this compound to be effective as an antibacterial agent, it needs to reach its target site (bacterial enzymes) at sufficient concentrations and for a sufficient duration. []
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